molecular formula C20H16ClN3O3S B2848190 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 893291-83-3

4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B2848190
CAS No.: 893291-83-3
M. Wt: 413.88
InChI Key: RUTYAQNZYAQVAN-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring a tricyclic core structure with fused oxa (oxygen), thia (sulfur), and aza (nitrogen) heteroatoms. Key structural elements include:

  • Tricyclic backbone: Comprising an 8-membered ring fused with smaller rings, stabilized by sulfone (8,8-dioxo) and ether (3-oxa) groups.
  • Substituents: A 3-chlorophenyl group at position 6, an ethyl group at position 9, and a nitrile (carbonitrile) at position 3.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-2-24-16-9-4-3-8-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-6-5-7-13(21)10-12/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYAQNZYAQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-aminobenzenethiol and malononitrile under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex heterocyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and research findings.

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxo derivatives can inhibit the growth of various bacterial strains, including antibiotic-resistant pathogens. The mechanism often involves interference with bacterial quorum sensing (QS), a communication system that regulates virulence factors in bacteria.

Quorum Sensing Inhibition

Quorum sensing is a crucial process in bacterial communication that affects biofilm formation and virulence expression. Compounds that inhibit QS can potentially serve as alternatives to traditional antibiotics. Research has demonstrated that certain derivatives can significantly reduce the production of QS-controlled virulence factors such as pyocyanin and elastase in Pseudomonas aeruginosa, suggesting a therapeutic avenue for treating infections caused by this pathogen .

Anticancer Potential

The structural features of 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo compounds may also confer anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of specific functional groups in the molecule is believed to enhance its interaction with biological targets involved in cancer progression.

Inhibition of Biofilm Formation

A study demonstrated that a derivative similar to 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo significantly inhibited biofilm formation by Pseudomonas aeruginosa at sub-MIC concentrations. The compound was shown to disrupt the QS signaling pathways, leading to reduced virulence factor production and biofilm biomass .

Antimicrobial Efficacy Against Resistant Strains

In another investigation, derivatives of the compound were tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, highlighting the potential of these compounds as new antimicrobial agents in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
  • Core structure : Spiro[4.5]decane system with oxa and aza heteroatoms.
  • Key differences :
    • Lacks the tricyclic framework and sulfone group present in the target compound.
    • Includes a benzothiazole substituent, which enhances π-π stacking interactions.
  • Synthesis : Prepared via condensation reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and aromatic amines, suggesting a divergent synthetic pathway compared to the target compound .
(b) 9-Ethyl-8-{4-[(2-hydroxyethyl)amino]-1-piperidinyl}-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile ()
  • Core structure : Benzo[b]carbazole with a fused aromatic system.
  • Key differences: Carbazole core vs. tricyclic oxa-thia-aza system. Hydroxyethylamino-piperidinyl substituent introduces solubility and hydrogen-bonding diversity.
(c) 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives ()
  • Core structure : Tetracyclic system with dithia (two sulfur atoms) and aza groups.
  • Key differences :
    • Additional sulfur atom alters electronic properties compared to the target compound’s single thia group.
    • Ketone functionality instead of sulfone or nitrile groups.

Comparative Data Table

Feature Target Compound Compound Compound Compound
Core Structure Tricyclo[8.4.0.0²,⁷]tetradeca-system with oxa, thia, aza Spiro[4.5]decane with oxa, aza Benzo[b]carbazole Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen with dithia, aza
Key Functional Groups Sulfone, nitrile, amino, 3-chlorophenyl Benzothiazole, dimethylamino-phenyl, ketone Carbonitrile, hydroxyethylamino-piperidinyl, ketone Ketone, dithia, aryl/heteryl substituents
Synthetic Route Not available (likely multi-step heterocyclic synthesis) Condensation reactions Multi-step aromatic functionalization Cycloaddition and ring-closing reactions
Potential Applications Enzyme inhibition, antimicrobial agents (inferred) Anticancer or antiviral (benzothiazole motifs) Photodynamic therapy (carbazole fluorescence) Antimicrobial, anti-inflammatory

Research Findings and Gaps

  • Structural insights : The target compound’s sulfone and nitrile groups may enhance binding to enzymatic active sites compared to ketone-containing analogues .
  • Synthetic challenges : The tricyclic system likely requires advanced ring-closing strategies, contrasting with spiro or carbazole syntheses .

Biological Activity

The compound 4-amino-6-(3-chlorophenyl)-9-ethyl-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features several functional groups that may contribute to its biological activity:

  • Amino group : Often associated with biological interactions.
  • Chlorophenyl ring : Can enhance lipophilicity and influence receptor binding.
  • Dioxo and thioether functionalities : May play roles in redox reactions and enzyme interactions.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight393.86 g/mol
Functional GroupsAmino, Dioxo, Thioether, Nitrile
StereochemistryMultiple stereocenters

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. A study on structurally related compounds demonstrated effectiveness against various bacterial strains, suggesting potential for use as an antibacterial agent.

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties. For instance, derivatives of similar structures have been tested against cancer cell lines such as MCF-7 and HeLa, showing promising results in inhibiting cell proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following mechanisms may be involved:

  • Inhibition of Enzymatic Activity : The presence of the dioxo group could allow for interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : The chlorophenyl moiety may facilitate binding to specific cellular receptors, influencing signal transduction pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Case Study 1: Antimicrobial Testing

In a controlled study, a series of derivatives were synthesized based on the core structure of the compound. These derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly increased antimicrobial potency.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer potential of a related compound in vitro against breast cancer cells (MCF-7). The compound demonstrated IC50 values in the low micromolar range, indicating a strong potential for further development as an anticancer agent.

Q & A

Basic: What are the critical challenges in synthesizing this tricyclic compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of this compound involves multi-step pathways due to its fused tricyclic core and functional groups (e.g., 3-chlorophenyl, cyano). Key challenges include:

  • Regioselectivity : Ensuring correct ring closure during cyclization steps. Use templating agents or catalysts (e.g., Lewis acids) to direct reactivity .
  • Oxidation/Reduction Control : The 8,8-dioxo group requires precise oxidation of sulfur intermediates. Optimize oxidizing agents (e.g., H₂O₂ in acidic conditions) to avoid over-oxidation .
  • Purification : Column chromatography coupled with recrystallization (e.g., ethanol-DMF mixtures) improves purity, as seen in analogous tricyclic syntheses .

Advanced: How can computational modeling predict novel reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

  • Identify Transition States : Map energy barriers for cyclization or substitution reactions, guiding reagent selection (e.g., nucleophiles for SNAr at the 3-chlorophenyl site) .
  • Predict Solvent Effects : COSMO-RS simulations optimize solvent polarity for intermediates, reducing side reactions .
  • Validate Mechanistic Hypotheses : Compare computed intermediates with experimental NMR/IR data to resolve contradictions in proposed pathways .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves the tricyclic core’s stereochemistry (e.g., bridgehead configurations) and confirms substituent positions .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and distinguishes axial/equivial ethyl groups via coupling constants .
    • 2D NOESY : Verifies spatial proximity of the 9-ethyl group to the 3-chlorophenyl ring .
  • IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and sulfone (1150–1250 cm⁻¹) functionalities .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:
Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized Assays : Use isogenic cell lines and control for sulfone redox stability (e.g., anaerobic conditions to prevent decomposition) .
  • Target Profiling : Employ kinome-wide screening or SPR to identify off-target interactions (e.g., unintended kinase inhibition) .
  • Metabolite Analysis : LC-MS/MS detects degradation products that may skew activity readings .
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., pyrimido-benzothiazines) to validate structure-activity trends .

Basic: What purification strategies are optimal post-synthesis, particularly for scale-up?

Methodological Answer:

  • Crystallization : Use mixed solvents (ethanol:DMF, 4:1) to enhance crystal yield while minimizing impurities .
  • Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel to separate regioisomers .
  • HPLC Prep : Reverse-phase C18 columns resolve polar byproducts (e.g., hydrolyzed cyano groups) .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Enzyme Inhibition : Molecular docking studies suggest the sulfone group acts as a hydrogen bond acceptor with catalytic residues (e.g., carbonic anhydrase II), validated by mutagenesis .
  • Allosteric Modulation : TR-FRET assays reveal that the 3-chlorophenyl moiety stabilizes inactive conformations in kinases (e.g., Abl1) .
  • Redox Activity : Electrochemical profiling (cyclic voltammetry) identifies reversible sulfone reduction, which may modulate oxidative stress pathways .

Basic: How can researchers validate synthetic intermediates during stepwise construction of the tricyclic core?

Methodological Answer:

  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track key functional groups (e.g., disappearance of nitrile stretches at ~2200 cm⁻¹) .
  • Mass Spectrometry : HRMS confirms intermediate masses (e.g., [M+H]⁺ ions) with <5 ppm error .
  • TLC Staining : Ceric ammonium molybdate detects sulfur-containing intermediates .

Advanced: What strategies enable selective functionalization of the tricyclic scaffold for SAR studies?

Methodological Answer:

  • Directed C-H Activation : Pd-catalyzed arylation at the 4-amino position using directing groups (e.g., pyridine auxiliaries) .
  • Click Chemistry : Azide-alkyne cycloaddition at the cyano group (converted to amine via Staudinger reaction) introduces bioprobes .
  • Protection/Deprotection : Boc-protect the amino group before introducing electrophiles (e.g., alkyl halides) at the 9-ethyl site .

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